molecular formula C3H10ClNO2 B1285466 O-Allylhydroxylamine hydrochloride hydrate CAS No. 206557-03-1

O-Allylhydroxylamine hydrochloride hydrate

Cat. No.: B1285466
CAS No.: 206557-03-1
M. Wt: 127.57 g/mol
InChI Key: VYCHJEXJHFTAQI-UHFFFAOYSA-N
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Description

O-Allylhydroxylamine hydrochloride hydrate is a chemical compound with the molecular formula C3H10ClNO2. It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with an allyl group. This compound is typically used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: O-Allylhydroxylamine hydrochloride hydrate can be synthesized through the reaction of allylamine with hydroxylamine hydrochloride in the presence of a suitable solvent such as methanol. The reaction is typically carried out at room temperature, and the product is obtained by crystallization from the reaction mixture .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization and other separation techniques .

Chemical Reactions Analysis

Types of Reactions: O-Allylhydroxylamine hydrochloride hydrate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes.

    Reduction: It can be reduced to form primary amines.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed:

Scientific Research Applications

O-Allylhydroxylamine hydrochloride hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of O-Allylhydroxylamine hydrochloride hydrate involves its ability to act as a nucleophile due to the presence of the hydroxylamine group. This allows it to participate in various chemical reactions, including nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

  • O-Benzylhydroxylamine hydrochloride
  • O-tert-Butylhydroxylamine hydrochloride
  • O-Ethylhydroxylamine hydrochloride
  • Methoxyamine hydrochloride

Comparison: O-Allylhydroxylamine hydrochloride hydrate is unique due to the presence of the allyl group, which imparts different reactivity compared to other hydroxylamine derivatives. For example, O-Benzylhydroxylamine hydrochloride has a benzyl group, which affects its reactivity and applications differently. Similarly, O-tert-Butylhydroxylamine hydrochloride has a bulky tert-butyl group, which influences its steric properties and reactivity .

Properties

IUPAC Name

O-prop-2-enylhydroxylamine;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO.ClH.H2O/c1-2-3-5-4;;/h2H,1,3-4H2;1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCHJEXJHFTAQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCON.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583466
Record name O-Prop-2-en-1-ylhydroxylamine--hydrogen chloride--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206557-03-1, 6542-54-7
Record name O-Prop-2-en-1-ylhydroxylamine--hydrogen chloride--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-Allylhydroxylamine hydrochloride hydrate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 206557-03-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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